1-Benzyl-3-methylimidazolium dicyanamide

Catalog No.
S6598576
CAS No.
958445-60-8
M.F
C13H13N5
M. Wt
239.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-methylimidazolium dicyanamide

CAS Number

958445-60-8

Product Name

1-Benzyl-3-methylimidazolium dicyanamide

IUPAC Name

1-benzyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

InChI

InChI=1S/C11H13N2.C2N3/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1-5-2-4/h2-8,10H,9H2,1H3;/q+1;-1

InChI Key

JGXUHEPOUQAWNE-UHFFFAOYSA-N

SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(=[N-])=NC#N

Canonical SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(=[N-])=NC#N
  • Electrodeposition

    BMIM DCA's electrochemical properties make it a potential electrolyte for electrodeposition. Studies have shown its ability to electrodeposit metals like aluminum, manganese, and nickel. Source: Ming-Jay Deng et al., "Dicyanamide anion based ionic liquids for electrodeposition of metals," Electrochemistry Communications (2008):

  • CO2 Capture

    The ability of BMIM DCA to dissolve carbon dioxide (CO2) is being investigated for applications in CO2 capture and storage. Research suggests that factors like temperature and pressure can influence the solubility of CO2 in BMIM DCA. [Source: 110th Anniversary: Properties of Imidazolium-Based Ionic Liquids Bearing Both Benzylic and n-Alkyl Substituents [researchgate.net]]

  • Solvent for Organic Reactions

    BMIM DCA's polar nature and thermal stability make it a potential solvent for various organic reactions. Its applications in areas like catalysis and biomass conversion are being explored. [Source: Buy 1-Benzyl-3-methylimidazolium dicyanamide; 99% | 958445-60-8 - Smolecule [smolecule.com]]

1-Benzyl-3-methylimidazolium dicyanamide is an ionic liquid characterized by its unique chemical structure and properties. Its molecular formula is C₁₃H₁₃N₅, and it has a molecular weight of approximately 239.28 g/mol. This compound features a 3-methylimidazolium cation, which is substituted at the nitrogen position with a benzyl group, and a dicyanamide anion. The presence of the dicyanamide group contributes to its ionic nature and solubility in various solvents, making it of interest in both academic and industrial applications.

The compound exhibits a low melting point of around -21 °C, which is typical for many ionic liquids, allowing it to remain in a liquid state at room temperature. Its density is approximately 1.16 g/cm³ at 24 °C, and it has a viscosity of about 78.5 cP at 25 °C, indicating its relatively low flow resistance compared to other liquids .

Typical for ionic liquids. These include:

  • Nucleophilic Substitution: The imidazolium cation can undergo nucleophilic substitution reactions where the benzyl or methyl groups can be replaced by other nucleophiles.
  • Decomposition Reactions: Under certain conditions, such as high temperatures or the presence of strong acids or bases, the compound may decompose, releasing nitrogen-containing gases.
  • Coordination Chemistry: It can act as a ligand in coordination complexes with transition metals due to the presence of nitrogen atoms in its structure.

These reactions are significant for its potential use in catalysis and materials science .

Research into the biological activity of 1-benzyl-3-methylimidazolium dicyanamide is limited but suggests potential antimicrobial properties. Some studies indicate that ionic liquids can exhibit cytotoxic effects against various cell lines, although specific data on this compound's effects are sparse. The unique structure may influence its interaction with biological membranes or enzymes, leading to various biological responses .

The synthesis of 1-benzyl-3-methylimidazolium dicyanamide typically involves the following steps:

  • Preparation of 3-Methylimidazole: This is often synthesized from readily available precursors through condensation reactions.
  • Alkylation Reaction: The 3-methylimidazole is then alkylated using benzyl bromide or another suitable benzyl halide to form the cationic component.
  • Formation of Dicyanamide Salt: The resulting imidazolium salt is reacted with dicyanamide, which can be obtained from cyanamide through specific chemical processes.

These methods highlight the versatility of ionic liquids in synthetic chemistry, allowing for modifications that tailor their properties for specific applications.

1-Benzyl-3-methylimidazolium dicyanamide finds applications across several fields:

  • Solvent Systems: It is used as a solvent for organic reactions due to its ability to dissolve a wide range of compounds.
  • Electrolytes: Its ionic nature makes it suitable for use in electrochemical applications, including batteries and supercapacitors.
  • Catalysis: The compound serves as a catalyst or co-catalyst in various organic transformations due to its unique reactivity.
  • Pharmaceuticals: Potential applications in drug delivery systems have been explored due to its biocompatibility and ability to solubilize drugs .

Interaction studies involving 1-benzyl-3-methylimidazolium dicyanamide focus on its behavior in mixtures with other solvents and compounds. These studies often examine:

  • Solubility Parameters: Understanding how this compound interacts with different solutes can inform its use in solvent systems.
  • Thermodynamic Properties: Investigating phase behavior and thermal stability when mixed with other ionic liquids or solvents.
  • Biological Interactions: Assessing cytotoxicity and biocompatibility when exposed to various cell types or biological systems.

Such studies are crucial for optimizing its applications in industrial processes and biomedical fields .

Several compounds share structural similarities with 1-benzyl-3-methylimidazolium dicyanamide, including:

  • 1-Ethyl-3-methylimidazolium dicyanamide: This compound has an ethyl group instead of a benzyl group, affecting its physical properties and solubility.
  • 1-Methyl-3-butylimidazolium dicyanamide: Featuring a butyl group, this variant has different viscosity and thermal characteristics.
  • 1-Benzyl-3-methylimidazolium chloride: A related salt that differs by having chloride as an anion instead of dicyanamide.

Comparison Table

Compound NameStructure TypeMelting PointViscosity (cP)Unique Properties
1-Benzyl-3-methylimidazolium dicyanamideIonic Liquid-21 °C78.5Low melting point, good solubility
1-Ethyl-3-methylimidazolium dicyanamideIonic Liquid-12 °CVariesMore stable at higher temperatures
1-Methyl-3-butylimidazolium dicyanamideIonic Liquid-15 °CVariesHigher viscosity
1-Benzyl-3-methylimidazolium chlorideIonic Liquid-5 °CVariesDifferent anion affects reactivity

These comparisons illustrate how variations in substituents influence the physical and chemical properties of imidazolium-based ionic liquids, highlighting the uniqueness of 1-benzyl-3-methylimidazolium dicyanamide within this class of compounds .

Hydrogen Bond Acceptor Count

3

Exact Mass

239.11709544 g/mol

Monoisotopic Mass

239.11709544 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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